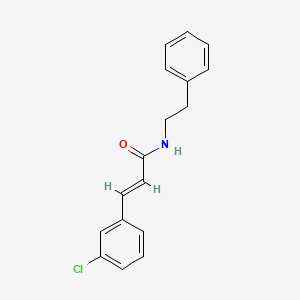
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is not fully understood. However, studies suggest that the compound targets the microtubule network in cells, which is essential for cell division. 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for cancer metastasis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of tubulin, a protein that is essential for the formation of microtubules. Additionally, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. The compound also inhibits the expression of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1. One of the most promising areas is in the development of novel cancer therapies. Further studies are needed to understand the mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 and its potential as a cancer therapeutic. Additionally, there is a need for studies to investigate the toxicity and pharmacokinetics of the compound. Finally, studies are needed to explore the potential of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in other areas of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The compound has potent anti-cancer activity and has been shown to disrupt the microtubule network in cells. While there are limitations to the use of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in certain experiments, the compound has promising potential for future research in the development of novel cancer therapies and in other areas of research.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 involves the reaction of 3-chloroaniline and 2-phenylethylamine with acryloyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in good yields. The purity of the compound can be increased by recrystallization from suitable solvents.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-4-7-15(13-16)9-10-17(20)19-12-11-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOZSHKQFHLPY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)

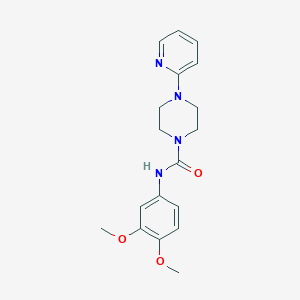
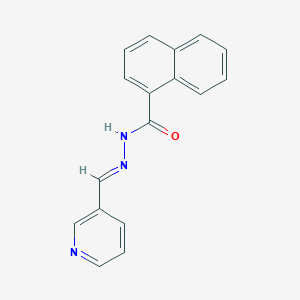

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
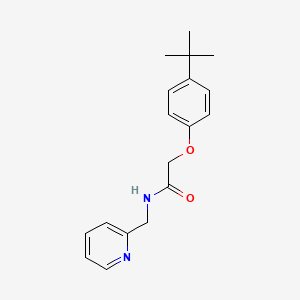
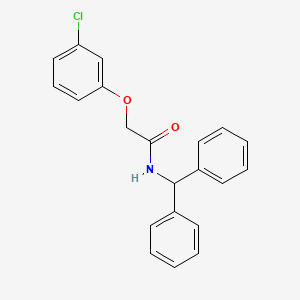
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)